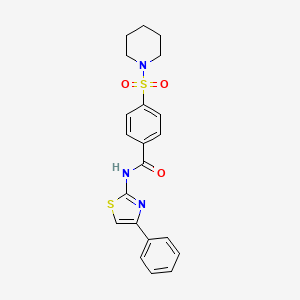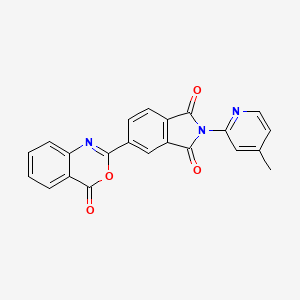![molecular formula C18H19ClN4O B6066920 2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6066920.png)
2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine” belongs to the class of pyrazolo[1,5-a]pyrimidines, which are purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions . This class of compounds has attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by the presence of two nitrogen atoms at positions 1 and 3 of the six-membered ring . Molecular docking simulation of the designed compounds confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines are known to exhibit a broad range of biological activities . They have been found to inhibit the expression and activities of certain vital inflammatory mediators .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure and the presence of functional groups . The dipole moment changes in these compounds were calculated to be 10.3, 12.8, and 19.0 D .作用机制
Target of Action
The primary target of 2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein kinase involved in the regulation of the cell cycle. It plays a significant role in controlling the progression of cells from the G1 phase to the S phase of the cell cycle .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing cells from moving from the G1 phase to the S phase . This interaction and the resulting changes can lead to the death of rapidly dividing cells, such as cancer cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, this compound prevents this transition, leading to cell cycle arrest . This can result in the death of rapidly dividing cells, such as cancer cells .
Pharmacokinetics
In silico ADMET studies suggest that this compound has suitable pharmacokinetic properties . These properties can help predict the compound’s Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), which are crucial for understanding the compound’s bioavailability .
Result of Action
The result of the action of this compound is significant cytotoxic activities against certain cell lines . For example, it has been shown to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the nanomolar range . This suggests that the compound could have potential applications in cancer treatment .
未来方向
The future directions in the research of pyrazolo[1,5-a]pyrimidines involve the development of new pyrazolo[1,5-a]pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrazolo[1,5-a]pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
生化分析
Biochemical Properties
2-(3-chlorophenyl)-3,5-dimethyl-7-(4-morpholinyl)pyrazolo[1,5-a]pyrimidine has been found to interact with CDK2, a cyclin-dependent kinase . It inhibits CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Cellular Effects
This compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 . It significantly inhibits the growth of these cell lines . It also exerts a significant alteration in cell cycle progression, in addition to apoptosis induction within HCT cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2 . Molecular docking simulation of the compound confirmed the good fit into the CDK2 active site through the essential hydrogen bonding with Leu83 .
属性
IUPAC Name |
4-[2-(3-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O/c1-12-10-16(22-6-8-24-9-7-22)23-18(20-12)13(2)17(21-23)14-4-3-5-15(19)11-14/h3-5,10-11H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALKADTUBZRZAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCOCC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(4-chlorobenzyl)thio]-6-hydroxy-3-phenyl-4(3H)-pyrimidinone](/img/structure/B6066841.png)

![2-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6066848.png)
![N'-[1-(2,5-dihydroxyphenyl)propylidene]-3,5-dimethoxybenzohydrazide](/img/structure/B6066850.png)
![(1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B6066864.png)
![2-[(6-methoxy-4-methyl-2-quinazolinyl)amino]-6-{[(4-methylphenyl)thio]methyl}-4(1H)-pyrimidinone](/img/structure/B6066867.png)
![2-[4-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B6066881.png)


![ethyl 3-benzyl-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-3-piperidinecarboxylate](/img/structure/B6066904.png)
![6-[(1,3-benzothiazol-2-ylthio)methyl]-2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6066911.png)
![1-[1-(2-butynoyl)-3-piperidinyl]-4-(4-fluorophenyl)piperazine](/img/structure/B6066925.png)
![({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B6066933.png)
![N-{[(4-chlorophenyl)amino]carbonyl}-N'-hydroxybenzenecarboximidamide](/img/structure/B6066946.png)
